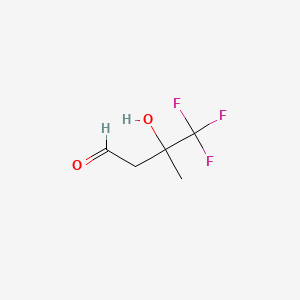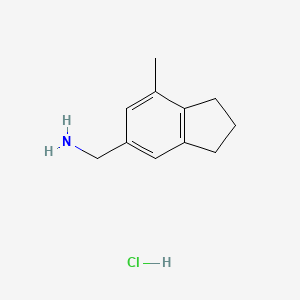
1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClN It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a methyl group and a methanamine group attached to the indene structure
Méthodes De Préparation
The synthesis of 1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of 7-methyl-2,3-dihydro-1H-indene.
Functional Group Introduction: The methanamine group is introduced through a series of reactions, often involving the use of reagents such as formaldehyde and ammonia.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
1-(7-Methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides.
Applications De Recherche Scientifique
1-(7-Methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can interact with receptors or enzymes, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
1-(7-Methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: This compound has a methoxy group instead of a methyl group, which can lead to different chemical and biological properties.
1-(2,3-Dihydro-1H-inden-5-yl)methanamine: Lacks the methyl group, which can affect its reactivity and interactions with biological targets.
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: Contains a ketone group instead of a methanamine group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H16ClN |
|---|---|
Poids moléculaire |
197.70 g/mol |
Nom IUPAC |
(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-5-9(7-12)6-10-3-2-4-11(8)10;/h5-6H,2-4,7,12H2,1H3;1H |
Clé InChI |
VGSVXNUKUZEYAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1CCC2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


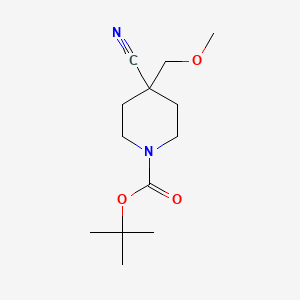

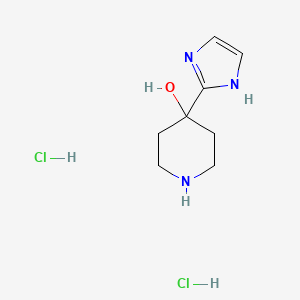
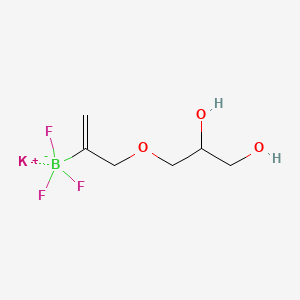

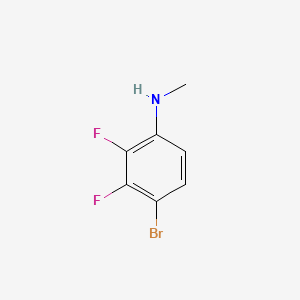
![3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride](/img/structure/B13490481.png)



![1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13490498.png)
![(1R,5S,6R)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B13490501.png)
![1H-Pyrazolo[1,2-a]pyridazin-1-one,3-amino-5,6,7,8-tetrahydro-](/img/structure/B13490508.png)
